4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound characterized by its thiazole ring and a dichlorophenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The chemical structure is defined by the presence of a thiazole ring, which contributes to its biological activity, and the dichlorophenyl group enhances its pharmacological properties.
4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is classified as a thiazole derivative. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities. This specific compound falls under the category of aromatic amines due to the presence of an amine functional group attached to the thiazole ring.
The synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine typically involves a multi-step process. A common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amine in a solvent such as ethanol or acetonitrile under reflux conditions. This reaction leads to the formation of the thiazole structure .
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and purity while allowing better control over reaction parameters .
The molecular formula of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is C9H6Cl2N2S. It features a thiazole ring (a five-membered ring containing sulfur and nitrogen) attached to a dichlorophenyl group.
4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine can participate in various chemical reactions:
The mechanism of action for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, disrupting essential biochemical pathways that can lead to antimicrobial or anticancer effects.
The inhibition of enzymes such as cyclooxygenase (COX) is significant in its anti-inflammatory properties. By blocking COX enzymes, particularly COX-2, this compound may reduce inflammation and associated pain .
The compound's physical and chemical properties have been characterized through various analytical techniques including NMR spectroscopy and mass spectrometry .
4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
This compound represents a significant area of interest due to its potential therapeutic applications and versatility in chemical synthesis.
4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a 2,4-dichlorophenyl moiety at position 4. Its systematic IUPAC name is 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, with alternative designations including 2-amino-4-(2,4-dichlorophenyl)thiazole and CID 704237 in PubChem databases [3] [5]. The canonical SMILES notation is C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N
, reflecting the connectivity between the dichlorinated benzene ring and the thiazole amine [5]. Key structural parameters include:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N |
InChI Key | APJACVDBTHESJL-UHFFFAOYSA-N |
CAS Registry Number | 93209-97-3 |
PubChem CID | 704237 |
This compound emerged from advancements in Hantzsch-thiazole synthesis, a classical method for constructing thiazoles from α-halo carbonyls and thioureas. Early documentation in crystallographic literature (2012) detailed its preparation via condensation of N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane under acidic conditions, yielding crystalline prisms after recrystallization [2]. Its characterization marked a significant step in exploring N-arylthiazole derivatives, particularly those with halogen substituents known to enhance bioactivity and molecular stability. The synthesis route remains a benchmark for generating structurally analogous compounds in medicinal chemistry [10].
The compound’s dual functionality—electron-rich thiazole and halogenated aryl ring—renders it a versatile scaffold:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7